molecular formula C21H18ClFN6O2 B2742267 N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251553-13-5

N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2742267
CAS RN: 1251553-13-5
M. Wt: 440.86
InChI Key: MBOFXNPZPKHFCH-UHFFFAOYSA-N
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Description

N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18ClFN6O2 and its molecular weight is 440.86. The purity is usually 95%.
BenchChem offers high-quality N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structures related to the specified chemical, has been reported as selective ligands of the translocator protein (18 kDa). These compounds have been designed for in vivo imaging using positron emission tomography (PET), with one such compound, DPA-714, highlighted for its fluorine atom incorporation for labeling with fluorine-18. This advancement facilitates the radiosynthesis of [18F]DPA-714, enabling detailed brain imaging to study conditions like neuroinflammation or tumors, thereby contributing to neurological and oncological research (Dollé et al., 2008).

Potential Antiasthma Agents

Compounds within the triazolo[1,5-c]pyrimidine class have been identified for their mediator release inhibiting activity, suggesting potential applications as antiasthma agents. This activity was discovered through human basophil histamine release assays, indicating these compounds' role in controlling allergic reactions and asthma-related symptoms. Among these, specific derivations with varying phenyl group modifications have shown promising results, marking a significant step toward developing novel antiasthma medications (Medwid et al., 1990).

Antitumor and Antimicrobial Activities

Research on enaminones as precursors for synthesizing substituted pyrazoles has uncovered their potential for antitumor and antimicrobial activities. These compounds, through various chemical reactions, yield [1,2,4]triazolo[4,3-a]pyrimidines and other derivatives with significant cytotoxic effects against certain cancer cell lines and microbial strains, presenting a new avenue for cancer and infection treatment (Riyadh, 2011).

Anticancer Mechanisms

Another study delves into the anticancer mechanisms of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, derivatives that modify the [1,2,4]triazolo[1,5-a]pyrimidines known for tubulin inhibition. These compounds exhibit a unique mechanism by promoting tubulin polymerization and overcoming multidrug resistance, highlighting their potential in cancer therapy by offering a new target for drug development (Zhang et al., 2007).

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2/c1-12-5-3-4-6-16(12)26-20-24-13(2)9-18-27-28(21(31)29(18)20)11-19(30)25-17-8-7-14(23)10-15(17)22/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOFXNPZPKHFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

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